molecular formula C14H17N3O6 B5238567 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5238567
M. Wt: 323.30 g/mol
InChI Key: VYZYOIIHVZIASK-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a nitrophenoxy group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propane-1,2-diol. This intermediate is then reacted with 5,5-dimethylhydantoin under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of a nitrophenoxy group and an imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[2-hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-14(2)12(19)16(13(20)15-14)7-10(18)8-23-11-5-3-9(4-6-11)17(21)22/h3-6,10,18H,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZYOIIHVZIASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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